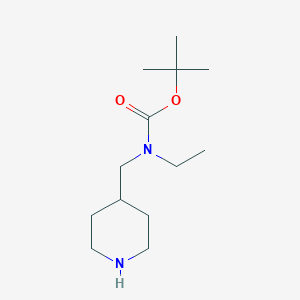

![molecular formula C21H21NO3 B182038 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate CAS No. 102585-08-0](/img/structure/B182038.png)

1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

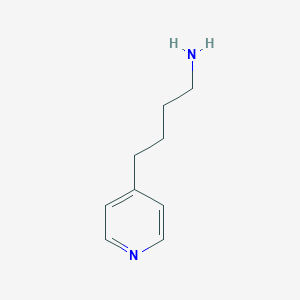

1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate, also known as ABX-1431, is a novel small molecule that has been developed for the treatment of various neurological disorders. It is a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). ABX-1431 has been shown to have neuroprotective effects in preclinical models of multiple sclerosis, traumatic brain injury, and Alzheimer's disease.

Mechanism of Action

1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate is a selective and potent inhibitor of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that has been implicated in a range of physiological processes, including pain, inflammation, and neuroprotection. By inhibiting MAGL, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate increases the levels of 2-AG, which can activate cannabinoid receptors and exert neuroprotective effects. In addition, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to have anti-inflammatory effects independent of its effects on 2-AG.

Biochemical and Physiological Effects:

In addition to its effects on MAGL and 2-AG, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to modulate other neurotransmitter systems, including dopamine and glutamate. 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to increase dopamine release in the striatum, which may contribute to its potential therapeutic benefits for Parkinson's disease. 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has also been shown to modulate glutamate release in the hippocampus, which may contribute to its potential therapeutic benefits for depression and anxiety.

Advantages and Limitations for Lab Experiments

1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of various neurological disorders, and its mechanism of action is well-understood. However, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate also has some limitations for lab experiments. It is not suitable for in vivo studies in rodents due to its short half-life, and its effects on humans are not yet fully understood.

Future Directions

There are several future directions for research on 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate. One area of interest is the development of more potent and selective MAGL inhibitors. Another area of interest is the investigation of the effects of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, clinical trials are needed to determine the safety and efficacy of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate in humans. Overall, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has potential therapeutic benefits for a range of neurological disorders, and further research is needed to fully understand its effects and potential clinical applications.

Synthesis Methods

The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate involves the reaction of 1-azabicyclo[2.2.2]octan-3-amine with 9-bromo-xanthene-1-carboxylic acid followed by esterification with ethanol. The resulting product is purified by column chromatography to obtain 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate in high yield and purity. The synthesis method is well-established and has been described in detail in the literature.

Scientific Research Applications

1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been extensively studied in preclinical models of various neurological disorders. In a mouse model of multiple sclerosis, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce inflammation and demyelination, and improve motor function. In a rat model of traumatic brain injury, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce neuronal cell death and improve cognitive function. In a mouse model of Alzheimer's disease, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce amyloid beta deposition and improve memory. These preclinical studies suggest that 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has potential therapeutic benefits for a range of neurological disorders.

properties

CAS RN |

102585-08-0 |

|---|---|

Product Name |

1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate |

Molecular Formula |

C21H21NO3 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate |

InChI |

InChI=1S/C21H21NO3/c23-21(25-19-13-22-11-9-14(19)10-12-22)20-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-5,7-8,14,19H,6,9-13H2 |

InChI Key |

DAIWBMZPSVQRCH-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)C3=C4CC=CC=C4OC5=CC=CC=C53 |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C3=C4CC=CC=C4OC5=CC=CC=C53 |

synonyms |

3-quinuclidinyl xanthene-9-carboxylate 3-QXC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)

![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)